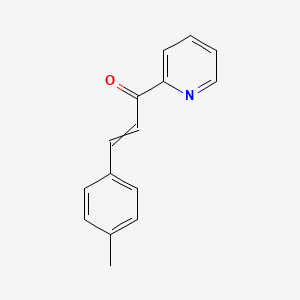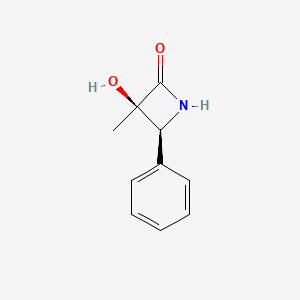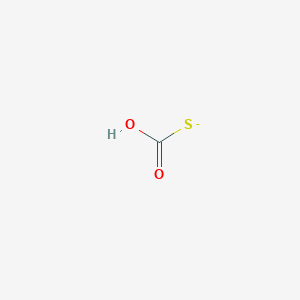
Hydrogen carbonothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydrogen carbonothioate can be synthesized through several methods. One common approach involves the reaction of carbon disulfide (CS₂) with hydrogen sulfide (H₂S) under controlled conditions. The reaction typically occurs at elevated temperatures and in the presence of a catalyst to facilitate the formation of H₂CS.
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor where carbon disulfide and hydrogen sulfide are introduced in a controlled manner. The reaction is carried out at high temperatures, and the product is collected through condensation and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Hydrogen carbonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbonyl sulfide (COS) and sulfur dioxide (SO₂).
Reduction: Reduction reactions can convert it into simpler sulfur-containing compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen (O₂) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Carbonyl sulfide (COS) and sulfur dioxide (SO₂).
Reduction: Simpler sulfur-containing compounds.
Substitution: Various organosulfur compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Hydrogen carbonothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Research is ongoing to explore its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Preliminary studies suggest it may have applications in drug development, particularly in designing sulfur-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which hydrogen carbonothioate exerts its effects involves its high reactivity with nucleophiles and electrophiles It can form stable complexes with various metal ions, which can then participate in catalytic processes
Comparaison Avec Des Composés Similaires
Hydrogen carbonothioate can be compared with other similar compounds such as:
Carbon disulfide (CS₂): Both are sulfur-containing compounds, but this compound is more reactive due to the presence of hydrogen.
Thiourea (NH₂CSNH₂): Thiourea is another sulfur-containing compound used in organic synthesis, but it has different reactivity and applications.
Carbonyl sulfide (COS): A product of this compound oxidation, it is less reactive and has different industrial applications.
Propriétés
Numéro CAS |
146258-49-3 |
|---|---|
Formule moléculaire |
CHO2S- |
Poids moléculaire |
77.08 g/mol |
Nom IUPAC |
hydroxymethanethioate |
InChI |
InChI=1S/CH2O2S/c2-1(3)4/h4H,(H,2,3)/p-1 |
Clé InChI |
HDFRDWFLWVCOGP-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(O)[S-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


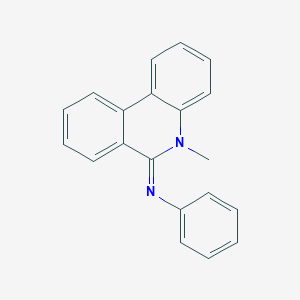
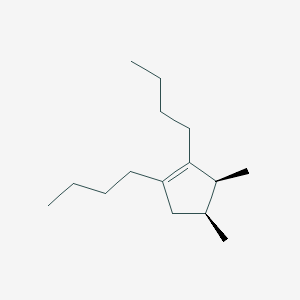
![5-[(Benzylamino)methyl]furan-2-sulfonic acid](/img/structure/B12552275.png)
![1-Azido-3-[(3-azido-2,2-dinitropropoxy)methoxy]-2,2-dinitropropane](/img/structure/B12552285.png)
![1-Methyl-1,3-dihydro-2H-2lambda~6~-[1,2]thiazolo[4,3-b]pyridine-2,2-dione](/img/structure/B12552287.png)
![1-({4-[(1H-Pyrrol-1-yl)methyl]phenyl}methyl)-1H-imidazole](/img/structure/B12552289.png)
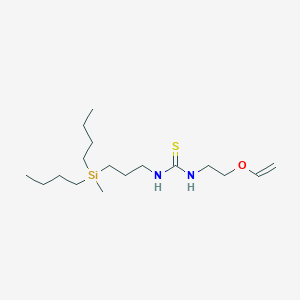



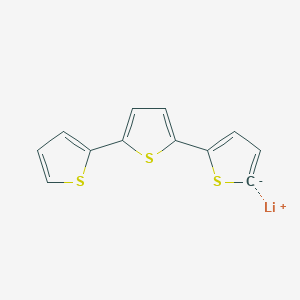
![3-[[[5-(4-Hydroxyphenyl)pyridin-3-yl]amino]methyl]phenol](/img/structure/B12552339.png)
